![molecular formula C15H17FN2O2S B2982037 N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide CAS No. 920205-31-8](/img/structure/B2982037.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide
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Description
N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of certain types of cancers and other diseases.
Scientific Research Applications
Synthesis and Characterization
Compounds within the benzothiazole family, including those with modifications like fluoro substituents or related structural frameworks, have been synthesized and characterized for various applications. For instance, the synthesis and characterization of new types of propionamide derivatives as potential antibacterial and antifungal agents demonstrate the chemical versatility and potential for biological activity of this compound class (Helal et al., 2013). Additionally, the development of fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes indicates the compound's utility in catalysis, highlighting its potential in synthetic chemistry applications (Yang et al., 2015).
Biological Activities
The biological activities of benzothiazole derivatives have been extensively studied. For example, the antimicrobial activity of substituted 2-aminobenzothiazoles derivatives against a range of microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), suggests potential for developing new antibacterial agents (Anuse et al., 2019). Furthermore, compounds with fluorine substitutions on the benzothiazole ring have been identified as having cytotoxic activity against various cancer cell lines, indicating potential applications in cancer research and therapy (Hutchinson et al., 2001).
Chemical Properties and Applications
The unique chemical properties of benzothiazole derivatives, including those with fluorine substitutions, facilitate their use in diverse scientific research applications. The synthesis of fluorinated derivatives for sensitive high-performance liquid chromatographic determination of aliphatic thiols illustrates the compound's utility in analytical chemistry (Haj-Yehia & Benet, 1995). Additionally, the development of fluorine-18-labeled tracers for imaging applications in medical research underscores the importance of these compounds in developing diagnostic tools (Ohkubo et al., 2021).
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2S/c1-2-14(19)18(9-11-4-3-7-20-11)15-17-12-6-5-10(16)8-13(12)21-15/h5-6,8,11H,2-4,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNPUGXRINWATQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1CCCO1)C2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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